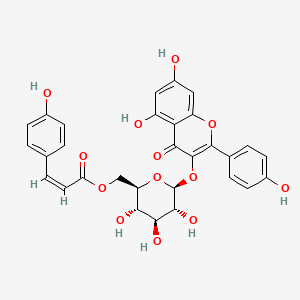
Tribuloside
Overview
Description
Tribuloside Description
This compound, also known as tribulosin, is a spirostanol type saponin found in the plant Tribulus terrestris. It has been identified as one of the active anthelmintic principles of the plant, alongside beta-sitosterol-D-glucoside, and has been shown to exhibit significant anthelmintic activity against the nematode Caenorhabditis elegans . Additionally, this compound has demonstrated a protective effect against cardiac ischemia/reperfusion injury in rats, suggesting potential therapeutic applications in cardiovascular diseases . The compound has also been isolated from the roots of Tribulus cistoides, indicating its presence in various species within the genus Tribulus .
Synthesis Analysis
The synthesis of this compound has not been explicitly detailed in the provided papers. However, its isolation from natural sources has been achieved through bioactivity-guided fractionation and chromatographic separation from extracts of Tribulus terrestris and Tribulus cistoides . The structural elucidation of this compound and related compounds typically involves spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as chemical conversions to determine specific configurations at various carbon atoms .
Molecular Structure Analysis
This compound's molecular structure is characterized by a spirostanol skeleton, which is a common feature of saponins. The detailed structure includes a tigogenin aglycone moiety linked to a sugar chain composed of xylose, glucose, rhamnose, and galactose units . The configuration of the sugar moieties and the linkages between them are crucial for the biological activity of the compound. The molecular structure has been established through comprehensive spectral analysis and chemical evidence .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily pertain to its interactions with biological systems. For instance, this compound has been shown to protect myocardium against ischemia/reperfusion injury through the activation of protein kinase C epsilon (PKCε) and the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathways . These interactions lead to changes in the expression of proteins such as Bcl-2, Bax, and caspase-3, which are involved in the regulation of apoptosis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, stability, and reactivity, are not explicitly discussed in the provided papers. However, its solubility in methanol is implied by its extraction using a 50% methanol solution . The stability of this compound under various conditions, such as temperature and pH, would be an important consideration for its potential therapeutic use and storage. The reactivity of this compound with other chemical agents, particularly in the context of its biological activity, is demonstrated by its interaction with cellular proteins and enzymes .
Scientific Research Applications
Antidepressant Properties
Tribuloside has shown potential as an antidepressant. Studies have indicated its effectiveness in improving behavioral disorders in chronic stress depression models in rats. In these studies, this compound significantly enhanced neurogenesis and differentiation in the dentate gyrus, indicating its potential in treating depression-related symptoms (Tan Chun-jiang, 2008), (Tan Chun-jiang, 2008).
Neuroprotective Effects
Research has also explored this compound's neuroprotective effects. It has been used to improve cerebral blood flow and protect brain tissue, particularly in the context of ischemic stroke. Gold nanoparticle-modified this compound, termed SERS tags, has been developed to increase its aqueous solubility and enable real-time detection and monitoring of its release. This innovation could offer new avenues for treating ischemia and brain tissue damage (Dawei Li et al., 2021).
Cardioprotective Influence
This compound has demonstrated protective effects against cardiac ischemia/reperfusion injury. It significantly reduced markers of cardiac injury and improved superoxide dismutase activity, indicating its potential in cardioprotection. The compound also influenced apoptosis and protein expression related to myocardial protection, suggesting a complex mechanism of action (Shuang Zhang et al., 2010).
Antihypertensive Effects
This compound's impact on hypertension has been studied, particularly its role in inhibiting tissue ACE activity. In hypertensive rat models, this compound treatment led to significant decreases in systolic blood pressure and ACE activity in various tissues, suggesting its potential in managing hypertension (A. Sharifi et al., 2003).
Anti-inflammatory Activity
This compound has been identified to possess anti-inflammatory properties. Specifically, tribulusamide D, isolated from Tribulus terrestris, inhibited the production of inflammatory mediators in macrophages. This indicates this compound's potential as a therapeutic agent for inflammatory disorders (Hyun Hwa Lee et al., 2017).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Tribuloside, a natural flavonoid extracted from the Tribulus Terrestris plant, has been found to have a high affinity for several targets, including IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These targets play crucial roles in inflammatory responses and cellular signaling pathways.
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular functions. For instance, it has been found to suppress inflammatory factors such as IL-6, TNF-α, and IL-1β . The exact mode of interaction between this compound and these targets is still under investigation.
Biochemical Pathways
This compound affects several biochemical pathways related to inflammation and cellular damage. It has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, and repair damaged alveoli . These effects are likely mediated through its interaction with the aforementioned targets and their associated pathways.
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammatory cell infiltration, decreased fibrotic area, and repaired damaged alveoli . It also suppresses inflammatory factors such as IL-6, TNF-α, and IL-1β in the lungs .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-PYFXTMFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436355 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22153-44-2 | |
| Record name | Tribuloside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tribuloside?
A1: this compound has the molecular formula C28H32O15 and a molecular weight of 612.53 g/mol. []
Q2: What are the key structural features of this compound?
A2: this compound is a flavonoid glycoside consisting of kaempferol, a flavonol, bound to a glucose moiety via a glycosidic bond. It exists as two isomers, cis-Tiliroside and trans-Tiliroside, which differ in the orientation of the hydroxyl group at the C-2' position of the glucose moiety. [, , ]
Q3: What spectroscopic data is available for characterizing this compound?
A3: Structural characterization often relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), and Ultraviolet-Visible (UV) spectroscopy. [, , ]
Q4: What are some of the reported biological activities of this compound?
A4: Research suggests that this compound possesses various biological activities, including antioxidant, anti-inflammatory, antidepressant, neuroprotective, and potential anticancer effects. [, , , , , ]
Q5: How does this compound exert its antioxidant effects?
A5: this compound, like other flavonoids, exhibits antioxidant properties by scavenging free radicals and chelating metal ions, thus protecting cells from oxidative damage. [, , ]
Q6: What evidence supports the antidepressant effects of this compound?
A6: Studies in rodent models of chronic stress-induced depression demonstrate that this compound can improve behavioral parameters, enhance neurogenesis in the hippocampus (a brain region involved in mood regulation), and modulate levels of neurotrophic factors like CNTF. [, , ]
Q7: Has this compound shown any potential in treating acute lung injury (ALI)?
A7: Network pharmacology analysis and experimental validation in a mouse model of ALI revealed that this compound reduced lung inflammation and fibrosis, suggesting its potential as a therapeutic agent for ALI. []
Q8: What are the potential mechanisms of action for this compound's effects on melanogenesis?
A8: Studies indicate that this compound might enhance melanogenesis (the production of melanin pigment) by influencing the PDE/cAMP/PKA signaling pathway, potentially impacting melanocyte dendricity and melanosome transport. []
Q9: Are there any studies on this compound's effects on human lens epithelial cells?
A9: Research suggests that this compound protects human lens epithelial cells from hydrogen peroxide-induced apoptosis and oxidative damage, possibly by modulating the microRNA-335-3p/KLF6 axis. This finding suggests a potential role in preventing cataracts. []
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Limited information is available regarding the detailed pharmacokinetics of this compound. Further research is needed to elucidate its ADME profile fully.
Q11: Have there been any clinical trials investigating the efficacy of this compound?
A11: While preclinical studies are promising, clinical trials are necessary to confirm the efficacy and safety of this compound in humans.
Q12: What analytical methods are used to quantify this compound in plant materials or biological samples?
A12: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or Mass Spectrometry (MS), is commonly employed for the separation and quantification of this compound. [, , ]
Q13: Are there any known safety concerns or toxicities associated with this compound?
A13: Toxicity studies are crucial for assessing the safety profile of this compound. Some studies indicate a potential for toxicity at higher doses, highlighting the need for careful dosage optimization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



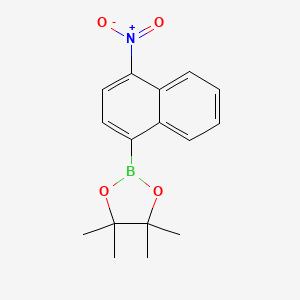
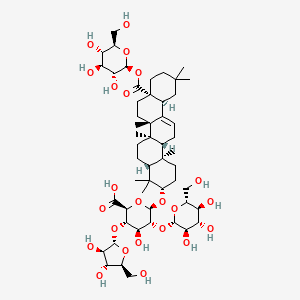

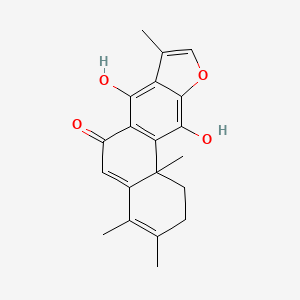
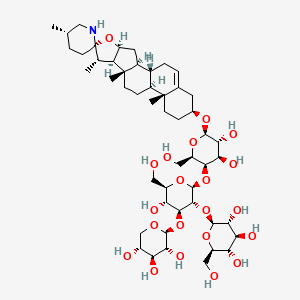
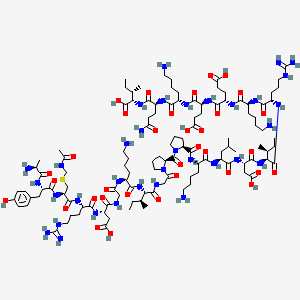

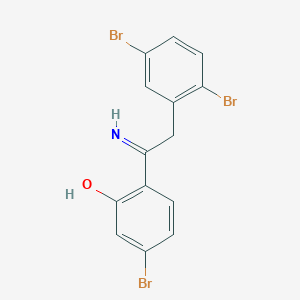
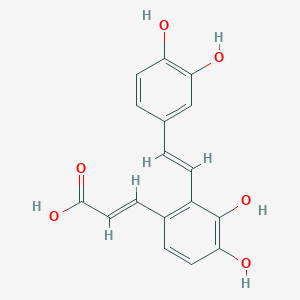
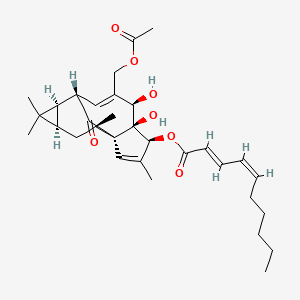
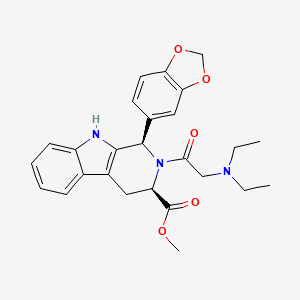
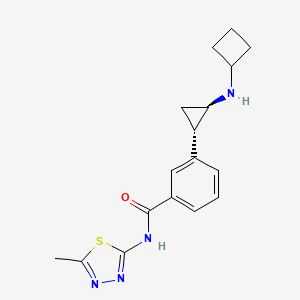
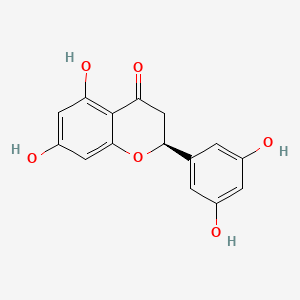
![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)